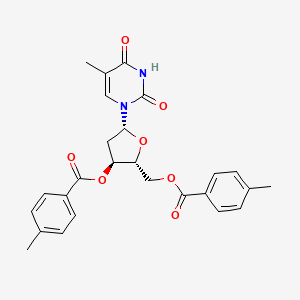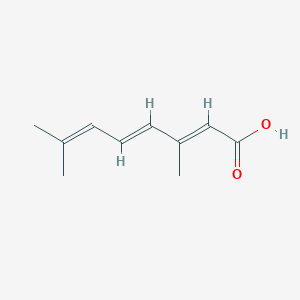
(2E,4E)-3,7-Dimethylocta-2,4,6-trienoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,4E)-3,7-Dimethylocta-2,4,6-trienoic Acid is an organic compound with a unique structure characterized by multiple conjugated double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-3,7-Dimethylocta-2,4,6-trienoic Acid typically involves the use of starting materials such as isoprene and acrolein. The reaction proceeds through a series of steps, including aldol condensation and subsequent dehydration to form the conjugated triene system. The reaction conditions often require the use of strong bases like sodium hydroxide and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as palladium on carbon may be employed to facilitate the reaction and improve efficiency.
化学反応の分析
Types of Reactions
(2E,4E)-3,7-Dimethylocta-2,4,6-trienoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can convert the compound into saturated carboxylic acids using hydrogenation catalysts such as palladium or platinum.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst under high pressure.
Substitution: Nucleophiles such as amines or alcohols in the presence of acid catalysts.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated carboxylic acids.
Substitution: Amides, esters.
科学的研究の応用
(2E,4E)-3,7-Dimethylocta-2,4,6-trienoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological pathways and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (2E,4E)-3,7-Dimethylocta-2,4,6-trienoic Acid involves its interaction with specific molecular targets and pathways. The compound’s conjugated double bonds allow it to participate in electron transfer reactions, which can modulate various biochemical processes. It may act as an inhibitor or activator of enzymes involved in metabolic pathways, thereby exerting its effects on cellular functions.
類似化合物との比較
Similar Compounds
(2E,4E)-Hexa-2,4-dienoic Acid: Another unsaturated carboxylic acid with similar conjugated double bonds.
(2E,4E)-3,7-Dimethylocta-2,4-diene: A related compound with a similar structure but lacking the carboxyl group.
Uniqueness
(2E,4E)-3,7-Dimethylocta-2,4,6-trienoic Acid is unique due to its specific arrangement of conjugated double bonds and the presence of a carboxyl group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C10H14O2 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
(2E,4E)-3,7-dimethylocta-2,4,6-trienoic acid |
InChI |
InChI=1S/C10H14O2/c1-8(2)5-4-6-9(3)7-10(11)12/h4-7H,1-3H3,(H,11,12)/b6-4+,9-7+ |
InChIキー |
MCGLCWJFRQHBEQ-ADIUVMHLSA-N |
異性体SMILES |
CC(=C/C=C/C(=C/C(=O)O)/C)C |
正規SMILES |
CC(=CC=CC(=CC(=O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


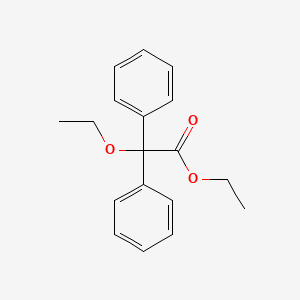

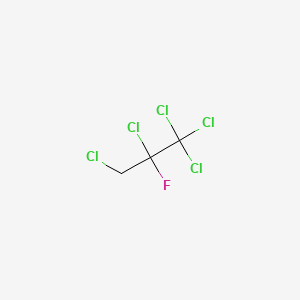
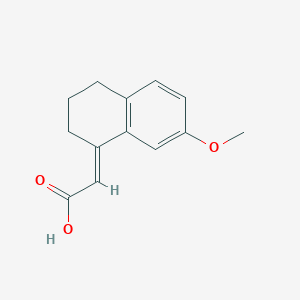
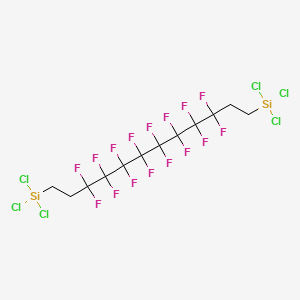
![(4R,4aS,7R,7aR,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride](/img/structure/B13417169.png)

![1-ethyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B13417173.png)
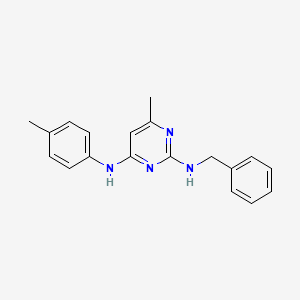
![(S)-[2-[[2-(2-Chlorobenzoyl)-4-nitrophenyl]amino]-1-methyl-2-oxoethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B13417181.png)
![(3R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13417183.png)

